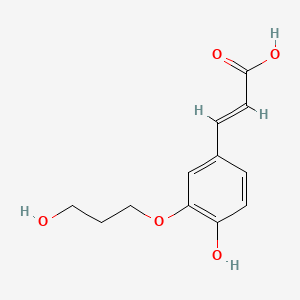
butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate is an organic compound characterized by a cyclohexene ring with three hydroxyl groups and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexene and butyl alcohol.
Hydroxylation: The cyclohexene undergoes hydroxylation to introduce the three hydroxyl groups at the 3, 4, and 5 positions. This can be achieved using reagents like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Esterification: The hydroxylated cyclohexene is then esterified with butyl alcohol in the presence of a catalyst such as sulfuric acid (H2SO4) to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: SOCl2 in dichloromethane, PBr3 in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylate moiety, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
Butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexane-1-carboxylate: Similar structure but with a saturated cyclohexane ring.
Methyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate: Similar structure but with a methyl ester group instead of a butyl ester group.
Uniqueness
Butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate is unique due to its specific combination of a cyclohexene ring with three hydroxyl groups and a butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H18O5 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H18O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5,8-10,12-14H,2-4,6H2,1H3/t8-,9-,10+/m1/s1 |
InChIキー |
ICPXYBVKOQHAOL-BBBLOLIVSA-N |
異性体SMILES |
CCCCOC(=O)C1=C[C@H]([C@@H]([C@@H](C1)O)O)O |
正規SMILES |
CCCCOC(=O)C1=CC(C(C(C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



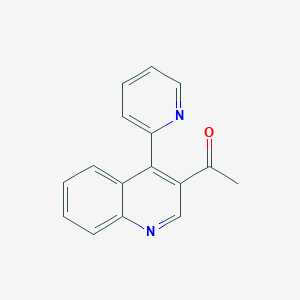
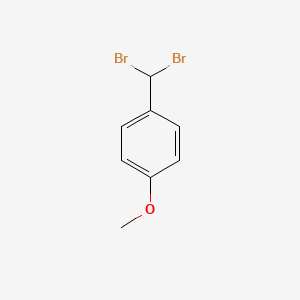
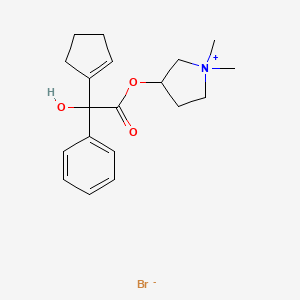


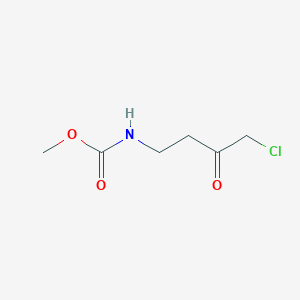

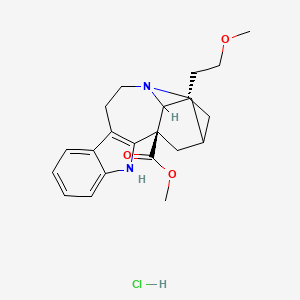

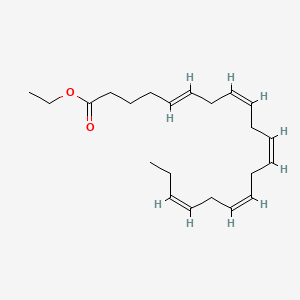
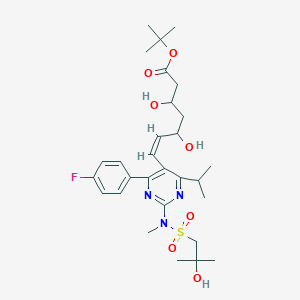
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
